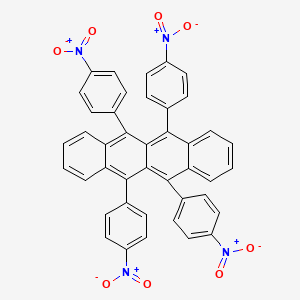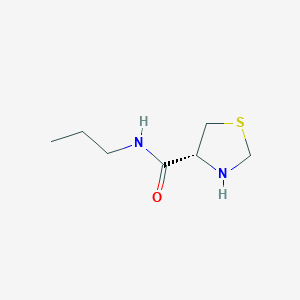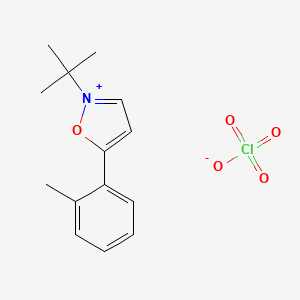![molecular formula C13H26O2Si B12613827 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL CAS No. 651046-41-2](/img/structure/B12613827.png)
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is a specialized organic compound characterized by the presence of a trimethylsilyl group, a propoxy group, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylhex-1-yne and 3-(trimethylsilyl)propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyne.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the alkyne and the alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propoxy group provides additional flexibility and solubility, allowing the compound to interact with various biological and chemical systems.
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but lacks the propoxy group.
3-(Trimethylsilyl)propyl methacrylate: Contains a methacrylate group instead of an alkyne.
3-(Trimethoxysilyl)propyl methacrylate: Features a methacrylate group and methoxy substituents.
Uniqueness
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is unique due to the combination of its alkyne, trimethylsilyl, and propoxy groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
特性
CAS番号 |
651046-41-2 |
|---|---|
分子式 |
C13H26O2Si |
分子量 |
242.43 g/mol |
IUPAC名 |
3-methyl-6-(3-trimethylsilylpropoxy)hex-1-yn-3-ol |
InChI |
InChI=1S/C13H26O2Si/c1-6-13(2,14)9-7-10-15-11-8-12-16(3,4)5/h1,14H,7-12H2,2-5H3 |
InChIキー |
YHXIMALWGDZYKX-UHFFFAOYSA-N |
正規SMILES |
CC(CCCOCCC[Si](C)(C)C)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
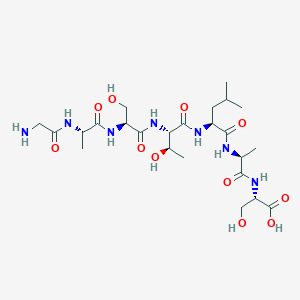
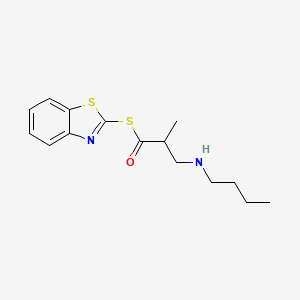
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
